N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring an ethanediamide (oxalamide) core. The molecule is substituted at both amide nitrogens: one with a 2-cyclohexyl-2-hydroxyethyl group and the other with a 4-(trifluoromethoxy)phenyl moiety. Key structural attributes include:
- Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- 4-(Trifluoromethoxy)phenyl group: Enhances electron-withdrawing properties and metabolic stability due to the trifluoromethoxy (-OCF₃) moiety.
The molecular formula is C₁₇H₂₀F₃N₂O₄, with a calculated molecular weight of 373.35 g/mol.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUURGIRHNCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-(trifluoromethoxy)benzoyl chloride to form an intermediate amide. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Production of cyclohexyl amine derivatives.
Substitution: Generation of substituted trifluoromethoxy derivatives.
Scientific Research Applications
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with two analogs identified in the literature (see and ):
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The target compound’s cyclohexyl group increases hydrophobicity compared to the piperidinyl-methyl group in the analog from . However, the hydroxyl group may partially offset this by improving aqueous solubility .
- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target and ’s compound offers greater metabolic stability than the trifluoromethyl (-CF₃) group in ’s thioamide analog .
Functional Group Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
